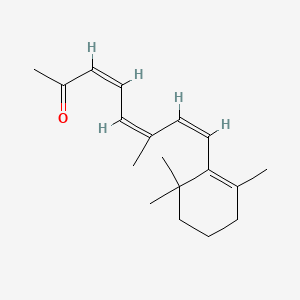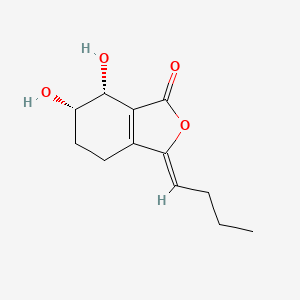
Senkyunolide H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senkyunolide H is a natural product found in Angelica sinensis, Ligusticum sinense, and other organisms with data available.
Aplicaciones Científicas De Investigación
Neuroprotection
- Senkyunolide H demonstrates significant neuroprotective effects, such as reducing neurotoxicity and apoptosis in PC12 cells, which are often used as a model for neuron function and neurotoxicity studies. This is achieved through the modulation of reactive oxygen species (ROS) and the mitogen-activated protein kinase (MAPK) pathway, highlighting its potential in treating neuronal disorders (Luo et al., 2019).
Antioxidant Properties
- This compound and its isomer, senkyunolide I, have been found to inhibit the formation of reactive oxygen species and lipid peroxidation, enhancing cellular resistance to oxidative damage. This is partly due to the induction of heme oxygenase-1 (HO-1), a key endogenous antioxidant and cytoprotective gene (Qi et al., 2010).
Therapeutic Potential in Cerebral Ischemic Stroke
- Research utilizing network pharmacology and in vivo and in vitro cerebral ischemia-reperfusion models indicates that this compound may have a therapeutic role in treating cerebral ischemic stroke. This involves multiple targets and pathways, particularly the activation of the PI3K/Akt/nuclear factor kappa B signaling pathway to inhibit inflammatory factor releases and increase anti-apoptosis capacity (Zhang et al., 2019).
Anti-inflammatory Activity
- Senkyunolide A and Z-ligustilide, isolated from Ligusticum chuanxiong, have shown potential as complementary drug candidates for treating inflammatory processes associated with cerebrovascular diseases. They inhibit the production of proinflammatory mediators in microglial cells and macrophages (Or et al., 2011).
In Vitro Metabolism Study
- A study focused on the metabolism of this compound revealed that hydroxylation, hydration, glucuronidation, and GSH conjugation are primary metabolic pathways. This information is crucial for understanding the disposition and action of this compound (Yan et al., 2022).
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1 |
Clave InChI |
DQNGMIQSXNGHOA-RCBCECLLSA-N |
SMILES isomérico |
CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |
SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
SMILES canónico |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Sinónimos |
senkyunolide H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


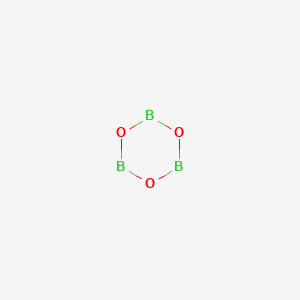
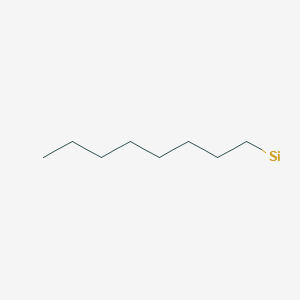
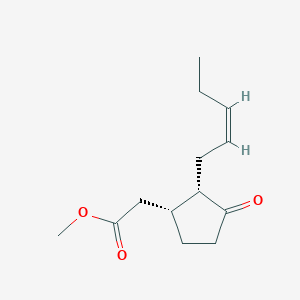
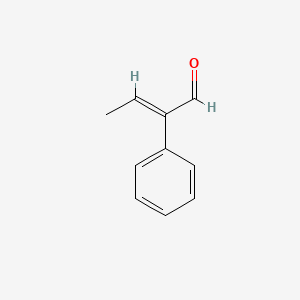
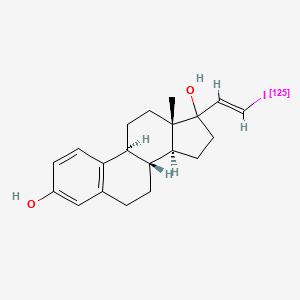
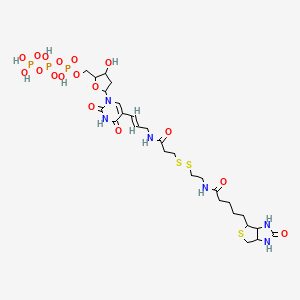

![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
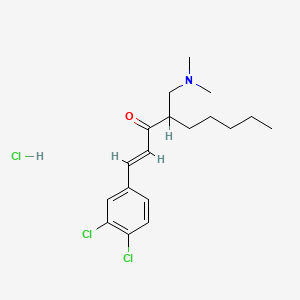

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
